3-Fluoro-5-(trifluoromethoxy)benzonitrile
Overview
Description
“3-Fluoro-5-(trifluoromethoxy)benzonitrile” is a chemical compound with the molecular formula C8H3F4NO. It is used as a reagent in the synthesis of cholesteryl ester transfer protein (CETP) inhibitors for the treatment of high cholesterol . It is also used in the preparation of substituted pyrimidines with dithioacetals for antimicrobial activity .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the linear formula C8H3F4NO . The average mass of the molecule is 205.109 Da .Scientific Research Applications
Synthesis and Radiochemistry Applications
- 3-Fluoro-5-(trifluoromethoxy)benzonitrile has been used in the synthesis of various fluorine-containing compounds, demonstrating its utility in radiochemistry. For example, it has been involved in the preparation of high-affinity ligands for metabotropic glutamate subtype-5 receptors (mGluR5), which are significant in positron emission tomography (PET) imaging for neurological studies (Siméon et al., 2007).
Photocatalytic Generation of Reactive Intermediates
- Research indicates that derivatives of this compound can be used in photocatalysis. For instance, the photocatalytic generation of highly electrophilic intermediates, such as fluorophosgene, has been achieved through the fragmentation of similar compounds (Petzold et al., 2018).
Spectroscopic Studies and Molecular Structure Analysis
- The compound and its derivatives have been subjects of spectroscopic studies and molecular structure analyses. These studies are vital for understanding the compound's chemical properties and potential applications in various fields of chemistry and materials science (Starichenko et al., 1985).
Pharmaceutical Applications
- Though not directly linked to this compound, related compounds have been utilized in the synthesis of pharmaceuticals, such as androgen receptor antagonists, highlighting the potential applicability of similar compounds in drug development (Li Zhi-yu, 2012).
Organometallic Chemistry
- In organometallic chemistry, similar compounds have been used in the synthesis of organofluorine compounds, showcasing the potential of this compound in facilitating various chemical reactions and synthesis of novel compounds (Castagnetti & Schlosser, 2001).
Safety and Hazards
“3-Fluoro-5-(trifluoromethoxy)benzonitrile” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with personal protective equipment and used only under a chemical fume hood .
Mechanism of Action
Target of Action
3-Fluoro-5-(trifluoromethoxy)benzonitrile is a reagent used in the synthesis of cholesteryl ester transfer protein (CETP) inhibitors . CETP is a plasma protein that facilitates the transport of cholesteryl esters and triglycerides between the lipoproteins. Inhibiting CETP can help in the treatment of high cholesterol .
Biochemical Pathways
The compound is involved in the lipid metabolism pathway, specifically in the regulation of cholesterol and triglyceride levels. By inhibiting CETP, the compound can potentially reduce the transfer of these lipids between lipoproteins, thereby affecting lipid levels in the body .
Result of Action
The primary result of the action of this compound, as a reagent in the synthesis of CETP inhibitors, would be a reduction in the levels of cholesterol and triglycerides in the body. This could potentially lead to a decrease in the risk of developing cardiovascular diseases associated with high cholesterol levels .
Biochemical Analysis
Biochemical Properties
3-Fluoro-5-(trifluoromethoxy)benzonitrile plays a significant role in biochemical reactions. It interacts with enzymes such as cholesteryl ester transfer protein, which is involved in lipid metabolism. The compound acts as an inhibitor, reducing the activity of this enzyme and thereby influencing cholesterol levels in the body
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its role as a cholesteryl ester transfer protein inhibitor can lead to changes in lipid metabolism within cells, affecting overall cellular function
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. As an inhibitor of cholesteryl ester transfer protein, it binds to the active site of the enzyme, preventing its normal function This inhibition leads to a decrease in the transfer of cholesteryl esters between lipoproteins, thereby reducing cholesterol levels
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its degradation products can influence cellular processes
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits cholesteryl ester transfer protein, leading to beneficial effects on cholesterol levels . Higher doses may result in toxic or adverse effects, including potential impacts on liver function and overall metabolism. Threshold effects observed in these studies indicate that careful dosage management is essential for maximizing therapeutic benefits while minimizing risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as cholesteryl ester transfer protein, influencing the transfer of cholesteryl esters between lipoproteins This interaction affects metabolic flux and metabolite levels, contributing to its role in managing cholesterol levels
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in various cellular compartments . The compound’s distribution patterns are crucial for understanding its overall effects on cellular function and metabolism.
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization influences its interactions with enzymes and proteins, thereby affecting its biochemical and cellular effects.
Properties
IUPAC Name |
3-fluoro-5-(trifluoromethoxy)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F4NO/c9-6-1-5(4-13)2-7(3-6)14-8(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WACIMAFLAUYVCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801255735 | |
Record name | Benzonitrile, 3-fluoro-5-(trifluoromethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801255735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352999-93-9 | |
Record name | Benzonitrile, 3-fluoro-5-(trifluoromethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1352999-93-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzonitrile, 3-fluoro-5-(trifluoromethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801255735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluoro-5-(trifluoromethoxy)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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